molecular formula C14H16N2O B8505173 2,3-Diamino-4-benzyloxytoluene

2,3-Diamino-4-benzyloxytoluene

Cat. No.: B8505173
M. Wt: 228.29 g/mol
InChI Key: CTINMQYEAQWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-4-benzyloxytoluene is a substituted toluene derivative featuring two amino groups at the 2- and 3-positions and a benzyloxy substituent at the 4-position. The benzyloxy group enhances lipophilicity, while the diamino configuration may confer reactivity in synthesis or biological interactions.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-methyl-6-phenylmethoxybenzene-1,2-diamine

InChI

InChI=1S/C14H16N2O/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9,15-16H2,1H3

InChI Key

CTINMQYEAQWPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Compound Name CAS Number Substituents Key Applications/Findings Reference IDs
2-Methyl-3,5-dinitrobenzenamine 19406-51-0 2-methyl, 3,5-dinitro Explosive precursor, environmental pollutant
4-Methyl-3,5-dinitrobenzenamine 646-06-0 4-methyl, 3,5-dinitro Intermediate in dye synthesis
Benzidine ([1,1'-Biphenyl]-4,4'-diamine) 92-87-5 Biphenyl with 4,4'-diamino groups Carcinogenic dye intermediate

Key Comparisons :

  • Electronic Effects: The nitro groups in dinitrotoluenes (e.g., 19406-51-0) are electron-withdrawing, reducing reactivity in electrophilic substitutions compared to the electron-donating amino groups in 2,3-diamino-4-benzyloxytoluene.
  • Toxicity: Benzidine (92-87-5) is a known carcinogen due to metabolic activation of its aromatic amines .

Benzyloxy-Substituted Analogs

Benzyloxy groups (e.g., in benzeneethanol derivatives) increase hydrophobicity, enhancing membrane permeability in pharmaceuticals. For example, benzeneacetaldehyde (122-78-1) is used in fragrance synthesis due to its stability . The benzyloxy group in this compound likely improves solubility in organic solvents compared to purely amino-substituted toluenes.

Research Findings and Data Gaps

Stability and Reactivity

  • Thermal Stability: Nitro-substituted toluenes (e.g., 19406-51-0) exhibit lower thermal stability than amino-substituted analogs due to nitro group decomposition .
  • Synthetic Utility: The diamino configuration in this compound may facilitate chelation or polymerization, similar to benzidine (92-87-5) in dye manufacturing .

Environmental and Health Data

  • Environmental Persistence: Dinitrotoluenes (e.g., 646-06-0) are persistent pollutants with detection limits in water as low as 76988 µg/L . This compound’s benzyloxy group may reduce aqueous solubility, increasing soil adsorption.
  • Toxicity: Benzidine (92-87-5) has an EPA reference ID 14498 and is regulated due to carcinogenicity . Structural similarities suggest this compound requires rigorous toxicity profiling.

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